(S)-metolachlor ESA
Description
Contextualization of (S)-Metolachlor ESA as a Principal Environmental Metabolite of Chloroacetanilide Herbicides
Metolachlor (B1676510) is an organic compound classified as a chloroacetanilide herbicide, extensively utilized for controlling grass and broadleaf weeds in various agricultural crops such as corn, soybeans, and cotton ca.govwikipedia.orgnih.govregulations.gov. It exists as a racemic mixture comprising 50% R-enantiomer and 50% S-enantiomer ca.govregulations.gov. The S-enantiomer, known as S-metolachlor, is the herbicidally active isomer and is often formulated as an isomer-enriched product (typically 88% S-isomer and 12% R-isomer) to achieve similar efficacy at reduced application rates ca.govregulations.govepa.gov.
In environmental systems, S-metolachlor undergoes transformation, leading to the formation of several degradates. Among these, (S)-metolachlor ethanesulfonic acid (ESA) and (S)-metolachlor oxanilic acid (OA) are recognized as principal environmental metabolites ca.govregulations.govhealth.state.mn.uspsu.edu. The formation of metolachlor ESA is primarily attributed to the displacement of the chlorine atom in the parent compound by glutathione (B108866), followed by enzymatic pathways psu.eduacs.orgscience.govscience.gov. This metabolic process can occur through microbial degradation in soil and aquatic systems, as well as potentially within plants psu.eduacs.org. Due to its polar and hydrophilic nature, this compound exhibits high water solubility and mobility, contributing to its frequent detection and widespread presence in groundwater and surface water bodies regulations.govpsu.eduresearchgate.netresearchgate.net.
Significance of Investigating this compound in Contemporary Environmental Science and Agroecosystem Research
The investigation of this compound holds significant importance in contemporary environmental science and agroecosystem research primarily due to its prevalence and persistence in water resources. Unlike the parent compound, metolachlor, its ESA and OA degradates are often found in higher concentrations and more frequently in surface and groundwater epa.govhealth.state.mn.uspsu.eduacs.orgresearchgate.netresearchgate.netresearchgate.net. For instance, metolachlor ESA and OA have been detected at concentrations one to four orders of magnitude greater than the parent compound in groundwater samples from corn field study sites researchgate.net. In some surface waters, transformation products, including metolachlor ESA, have accounted for an average of 51% of the total pesticide concentration rsc.org.
The environmental persistence of this compound raises concerns about its long-term presence in water supplies psu.edu. Research has indicated that metolachlor ESA can have side effects on microbial activities in groundwater, specifically showing an inhibitory impact on denitrification at certain concentrations nih.gov. A study demonstrated that metolachlor ESA at 10 µg/L inhibited denitrification by 65%, whereas the parent S-metolachlor had little to no impact at similar concentrations nih.gov. This suggests potential non-target effects on ecosystem services mediated by microbial processes. Consequently, comprehensive monitoring and research efforts are essential to quantify both the parent compounds and their degradates to fully understand the environmental fate and transport of these herbicides in hydrologic systems psu.edu.
Historical Development and Evolution of Research on Parent Metolachlor and its Transformation Products
The journey of metolachlor in agricultural use began with its initial registration as a racemic mixture in 1976 epa.gov. This early form of metolachlor consisted of an equal proportion of its R- and S-enantiomers ca.govregulations.gov. Over time, research revealed that the S-enantiomer (S-metolachlor) was the more herbicidally active component ca.govregulations.govepa.gov. This led to the development and introduction of S-metolachlor, an isomer-enriched product, around 1996, which allowed for comparable weed control efficacy with approximately 36% lower application rates compared to the racemic mixture regulations.govepa.govscielo.br.
Initially, research on metolachlor primarily focused on the parent compound's fate and behavior in the environment. However, as monitoring capabilities improved, it became evident that transformation products, particularly metolachlor ESA and metolachlor OA, were frequently detected in water resources, often at concentrations exceeding those of the parent metolachlor epa.govpsu.eduresearchgate.netresearchgate.net. This realization spurred a significant shift in research focus towards these metabolites. The formation of metolachlor ESA was identified as resulting from a glutathione conjugation pathway, a common detoxification mechanism for chloroacetanilide herbicides in both microbial and plant systems psu.eduacs.orgscience.govscience.gov. This understanding highlighted the importance of studying these transformation products, not just the parent compound, to gain a complete picture of the environmental impact of metolachlor and its derivatives. Early studies, such as those in the Midwest, demonstrated that ESA and OA degradates were present in nearly 75% of groundwater samples containing chloroacetanilide herbicides and were generally found 3 to 45 times more frequently than the parent compound psu.edu.
Overview of the Current Academic Research Landscape Pertaining to this compound
The current academic research landscape concerning this compound is multifaceted, focusing on its environmental behavior, interactions with biological systems, and advanced detection methods. A significant area of investigation involves understanding the transport dynamics of this compound in various environmental compartments, including soil and aquifers list.luusda.govmdpi.com. Projects are underway to predict future trends of metolachlor-ESA contamination in groundwater, considering different scenarios, including potential bans on S-metolachlor list.lu. This involves a combination of field surveys, laboratory experiments, and numerical simulations, such as using pesticide fate models like PEARL list.lu.
Research also delves into the interaction of this compound with microbial communities. While some studies suggest minimal impact of S-metolachlor on general microbial parameters, metolachlor ESA has been shown to negatively impact microbial denitrification in anoxic groundwater conditions nih.gov. Furthermore, studies are exploring how soil aeration influences the degradation and mineralization of metolachlor, with anaerobic conditions potentially enhancing its breakdown and desorption mdpi.com.
An emerging area of research involves the isomer composition of metolachlor ESA and oxanilic acid (MOXA) and how their "shape" can change based on the soil type they traverse usda.gov. This novel finding provides a new tool for environmental monitoring, allowing researchers to track nitrate (B79036) sources from agricultural origins in groundwater usda.gov.
Academics are also continually refining analytical techniques for the precise detection and quantification of this compound in complex environmental matrices. Techniques such as liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS-MS) are routinely employed for studying its behavior in surface waters scilit.comvliz.be. The focus extends to assessing the ecotoxicological risks posed by these transformation products, given their widespread occurrence and persistence rsc.org.
Environmental Concentrations and Half-Lives
The table below summarizes typical environmental detection ranges and half-lives related to metolachlor and its ESA metabolite, based on various research findings.
| Compound/Parameter | Range/Value | Notes | Source |
| S-Metolachlor in French groundwater | Maximal concentration: 20.9 µg/L; Average: 0.95 µg/L | nih.gov | |
| ESA-metolachlor in French groundwater | Maximal concentration: 4.8 µg/L; Average: 0.21 µg/L | nih.gov | |
| Metolachlor-ESA in Luxembourg Sandstone aquifer | Up to 1000 ng/L (1 µg/L) | list.lu | |
| Metolachlor half-life in aerobic sandy loam soil (25°C) | 67 days | psu.edu | |
| Metolachlor half-life in soil (field dissipation average) | 114 days | psu.edu | |
| Metolachlor half-life in water (hydrolysis) | > 200 days | psu.edu | |
| Metolachlor half-life in aquatic systems (mesocosms) | 33.0 to 46.2 days | usgs.gov | |
| Metolachlor half-life in soil (aerobic conditions) | 117–154 days | mdpi.com | |
| Metolachlor half-life in soil (anaerobic conditions) | 65–79 days | mdpi.com | |
| Metolachlor ESA in surface water (Quebec, Canada) | 6–2519 ng/L | rsc.org | |
| Metolachlor ESA in surface water (median concentration) | 380 ng/L | Often higher than parent compound researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C15H23NO5S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(2-ethyl-N-[(2S)-1-methoxypropan-2-yl]-6-methylanilino)-2-oxoethanesulfonic acid |
InChI |
InChI=1S/C15H23NO5S/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20)/t12-/m0/s1 |
InChI Key |
CIGKZVUEZXGYSV-LBPRGKRZSA-N |
Isomeric SMILES |
CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CS(=O)(=O)O)C |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C |
Origin of Product |
United States |
Biotransformation Pathways and Environmental Genesis of S Metolachlor Esa
Mechanistic Elucidation of S-Metolachlor Biotransformation to (S)-Metolachlor ESA
The transformation of (S)-metolachlor into this compound is primarily a microbial process, occurring in both soil and aquatic systems. researchgate.netplos.orgpsu.edu This biotransformation is a key detoxification pathway in biological systems. researchgate.netnih.gov
Microbial Degradation Pathways: Glutathione-S-transferase Activity and Dechlorination Processes
The primary route for the degradation of chloroacetanilide herbicides, including (S)-metolachlor, in soil is microbial. plos.orgpsu.edu This process often involves aerobic dechlorination. plos.org A crucial step in the formation of this compound is the displacement of the chlorine atom from the parent compound by glutathione (B108866). psu.edunih.govepa.gov This conjugation reaction is mediated by glutathione-S-transferase (GST) enzymes, which are present in microorganisms, plants, and mammals. researchgate.netplos.orgnih.gov Following glutathione conjugation, further enzymatic pathways lead to the formation of the ESA metabolite. psu.eduepa.gov
Enzymatic Systems and Co-metabolic Processes Implicated in ESA Formation
While glutathione-S-transferases are known to mediate the initial conjugation step, specific enzymes directly responsible for the subsequent steps leading to ESA formation from chloroacetanilides have not yet been fully described. frontiersin.orgfrontiersin.org Microbial biotransformation is considered the major pathway for metolachlor (B1676510) transformation in soil, often occurring through a co-metabolic process. scielo.br In co-metabolism, the herbicide molecule is degraded by various metabolic reactions, but it does not serve as the sole energy source for microbial growth. nih.govscielo.br Studies suggest that oxidative enzymes produced by degrading strains may be involved in the oxidation of the glutathione-metolachlor conjugate to metolachlor ESA. uliege.be
Influence of Environmental Factors on the Kinetics of ESA Formation
The kinetics of (S)-metolachlor degradation and subsequent ESA formation are significantly influenced by various environmental factors that affect microbial activity. scielo.br
Temperature: Temperature variations directly impact microbial activity kinetics. For instance, the half-life of metolachlor has been observed to decrease significantly with increasing temperature, from 100 days at 5°C to 5.7 days at 35°C. scielo.br
Moisture Content: Soil moisture content is another critical factor affecting (S)-metolachlor persistence. In saturated soil conditions, a greater amount of metolachlor is dissolved in the soil solution, leading to enhanced herbicide degradation. For example, metolachlor half-life decreased from 81 days in unsaturated soil to 50 days in saturated soil in one study. scielo.br
Soil pH and Organic Matter: Soil pH, typically optimal between 6.5 and 7.5, and organic matter content are key variables affecting degradation rates. Organic matter and clay content also influence the sorption and desorption processes of (S)-metolachlor. scielo.br
Microbial Consortia: The presence and activity of diverse soil bacteria, such as Pseudomonas species and Enterobacteriaceae, are crucial for the formation of ESA derivatives. plos.org Repeated applications of (S)-metolachlor over consecutive years can select for microorganisms adapted to degrading this herbicide, leading to enhanced degradation. researchgate.net
Association with Other Herbicides: The presence of other herbicides can also impact (S)-metolachlor persistence. For example, when applied with glyphosate (B1671968), the half-life of (S)-metolachlor was shorter, possibly because microorganisms utilized glyphosate as an energy source, stimulating their biomass and activity. researchgate.net
Here is a summary of environmental factors influencing (S)-metolachlor degradation:
| Environmental Factor | Influence on Degradation/ESA Formation | Reference |
| Temperature | Increased temperature accelerates degradation (e.g., 100 days at 5°C vs. 5.7 days at 35°C). | scielo.br |
| Moisture Content | Saturated soil increases degradation (e.g., 81 days in unsaturated soil vs. 50 days in saturated soil). | scielo.br |
| Soil pH | Optimal range: 6.5–7.5. | |
| Organic Matter | Influences degradation rates and sorption. | scielo.br |
| Microbial Consortia | Presence of specific bacteria (e.g., Pseudomonas, Enterobacteriaceae) enhances ESA formation. | plos.org |
| Other Herbicides | Can influence degradation rates (e.g., glyphosate stimulating microbial activity). | researchgate.net |
Environmental Prevalence and Distribution of this compound
This compound is a highly mobile and persistent transformation product, frequently detected in various environmental compartments due to its physicochemical properties. researchgate.netnih.gov
Detection and Quantification in Terrestrial Soil Compartments
This compound is formed and accumulates in soil following the application of (S)-metolachlor. researchgate.netplos.org The transformation of metolachlor to its primary degradates, including ESA, occurs in soil through microbial activity. psu.eduepa.gov These degradates, particularly ESA and oxanilic acid (OA), can persist in agricultural soils for more than four years. epa.gov In field studies, this compound concentrations increased from undetectable levels to measurable quantities (e.g., 27±9 to 46±19 µg kg⁻¹ soil dry weight after 5 days) in contaminated soils. plos.org
Analytical methods for detecting and quantifying this compound in soil often involve techniques like Gas Chromatography coupled with Electron Capture Detector (GC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). epa.govmdpi.com The limit of quantification (LOQ) for this compound in soil can be as low as 0.010 mg/kg (10 µg/kg). epa.gov Soil core data have shown the transport of ESA compounds to depths of 75-90 cm below the surface, with concentrations ranging from less than 0.5 µg/L to about 50 µg/L, even when the parent herbicide was not detected at these depths. researchgate.netnih.gov This is attributed to the higher water solubility and lower soil binding coefficient (log Koc) of metolachlor ESA (2.29) compared to metolachlor (3.01). researchgate.netnih.gov
Here is a table summarizing typical detection levels and mobility in soil:
| Compound | Log Koc | Detection Depth (Soil Cores) | Concentration Range (Soil Cores) |
| This compound | 2.29 | 75-90 cm | <0.5 to ~50 µg/L |
| (S)-Metolachlor | 3.01 | Not detected at these depths | Not applicable |
Occurrence and Ubiquity in Aquatic Systems: Surface Water and Groundwater Bodies
This compound is frequently detected in both surface water and groundwater bodies, often at higher concentrations and more frequently than the parent compound. nih.govepa.govresearchgate.net Its high water solubility and mobility contribute to its widespread presence in aquatic systems. nih.gov
Groundwater: Metolachlor ESA is a predominant degradate found in groundwater. epa.govresearchgate.net Studies in the United States have consistently detected metolachlor ESA in groundwater, often at higher concentrations than metolachlor itself. epa.govresearchgate.net In France, this compound was one of the most frequently quantified transformation products in raw and drinking water, detected in over 50% of samples. nih.gov Concerns regarding groundwater contamination by this compound and other metabolites have led to regulatory actions, including recommendations to withdraw main uses of products containing (S)-metolachlor in some regions. anses.franses.fr The presence of ESA in groundwater can be attributed to its high leachability from soils and mobility. nih.gov
Surface Water: this compound is also commonly found in surface waters. nih.govepa.gov Its input dynamics in surface water can be complex, with significant contributions from groundwater recharge, especially during low-flow periods in rivers. researchgate.net For instance, one study estimated that 70% of the yearly load of metolachlor ESA to a lake was due to groundwater recharge, whereas for the parent metolachlor, 50-80% of the load stemmed from event-driven runoff. researchgate.net This highlights the distinct behavior of this mobile transformation product. researchgate.net The concentrations of metolachlor ESA in surface water can even exceed those of the parent compound. researchgate.net
Here is a summary of the occurrence of this compound in aquatic systems:
| Aquatic System | Frequency of Detection | Relative Concentration to Parent | Main Input Pathway |
| Groundwater | Frequent (>50% of samples in some regions) nih.gov | Often higher epa.govresearchgate.net | Leaching from soil nih.gov |
| Surface Water | Frequent nih.govepa.gov | Can be higher researchgate.net | Groundwater recharge, surface runoff researchgate.net |
Spatiotemporal Patterns and Concentration Trends of this compound in Environmental Monitoring Programs
Monitoring data from the United States indicates that metolachlor ESA is widely detected in both ground and surface waters mdpi.comnih.gov. Studies have shown that metolachlor ESA and metolachlor OA are detected in surface and groundwater resources in Iowa and Illinois at high frequencies, with 99% for ESA and 92% for OA, often exceeding the concentrations of the parent metolachlor epa.govmdpi.comnih.gov. These degradates can be found 2 to over 100 times more frequently than the parent herbicides and can account for more than 80% of the total measured chloroacetanilide compounds in surface water psu.edu.
In Wisconsin, metolachlor ESA was the most frequently detected pesticide in groundwater in 2022, found in 99% of all samples collected and at every monitoring site wi.gov. Similarly, in Minnesota, the Department of Agriculture (MDA) detected metolachlor ESA in 74% of surface water samples and 83% of groundwater samples in 2016 ca.gov.
Concentration trends also reveal the prominence of this compound. In the Hudson River Estuary, metolachlor ESA exhibited higher concentrations than its parent compound, (S)-metolachlor, in both 2019 and 2021 mda.state.mn.us. In specific instances, such as tile drains in central New York in 1997, metolachlor ESA concentrations ranged from 3.27 to 23.4 µg/L, which were 200 to 1800 times higher than those of metolachlor health.state.mn.us. In the receiving streams, concentrations were generally below 0.6 µg/L, with a peak of 0.85 µg/L during a November storm event health.state.mn.us.
Modeled environmental concentrations by the U.S. Environmental Protection Agency (EPA) further illustrate the potential levels of metolachlor ESA. For turf use, modeled surface water concentrations of metolachlor ESA were estimated not to exceed 64.2 µg/L for acute peak concentrations and 45.9 µg/L for chronic exposure mdpi.com. For shallow groundwater sources from corn application, the estimated concentration for metolachlor ESA was 65.8 µg/L for both peak and annual average exposures federalregister.gov. In the Luxembourg Sandstone aquifer, concentrations of metolachlor-ESA in tapped springs have been observed up to 1000 ng/L (1 µg/L) list.lumda.state.mn.us.
The persistent and widespread detection of this compound, often at concentrations surpassing its parent compound, underscores its environmental significance and the need for continued monitoring and understanding of its fate and transport.
Table 1: Environmental Detection Frequencies of Metolachlor ESA
| Location/Study | Year(s) | Environmental Compartment | Detection Frequency | Notes | Citation |
| Iowa & Illinois | 2002 (data reviewed) | Surface & Groundwater | 99% | For Metolachlor ESA | epa.govmdpi.comnih.gov |
| Minnesota | 2016 | Surface Water | 74% | For Metolachlor ESA | ca.gov |
| Minnesota | 2016 | Groundwater | 83% | For Metolachlor ESA | ca.gov |
| Wisconsin | 2022 | Groundwater | 99% | Most frequently detected pesticide | wi.gov |
Table 2: Reported Concentrations of Metolachlor ESA in Environmental Monitoring
| Location/Study | Year(s) | Environmental Compartment | Concentration Range/Value | Notes | Citation |
| Minnesota | 2016 | Surface Water | Max 4.21 µg/L | For Metolachlor ESA | ca.gov |
| Minnesota | 2016 | Groundwater | Max 16.9 µg/L | For Metolachlor ESA | ca.gov |
| New York (tile drains) | 1997 | Tile Drain Runoff | 3.27 to 23.4 µg/L | 200-1800x higher than parent | health.state.mn.us |
| New York (stream) | 1997 | Stream Runoff | <0.6 µg/L (peak 0.85 µg/L) | 2-45x higher than parent | health.state.mn.us |
| Luxembourg Sandstone aquifer | Recent (study ending 2018) | Tapped Springs | Up to 1 µg/L (1000 ng/L) | For Metolachlor-ESA | list.lumda.state.mn.us |
| U.S. EPA Modeled (Turf) | 2002 | Surface Water (Acute Peak) | 64.2 µg/L | Estimated Environmental Concentration | mdpi.com |
| U.S. EPA Modeled (Turf) | 2002 | Surface Water (Chronic) | 45.9 µg/L | Estimated Environmental Concentration | mdpi.com |
| U.S. EPA Modeled (Corn) | 2006 | Shallow Groundwater | 65.8 µg/L | Estimated Environmental Concentration | federalregister.gov |
| U.S. EPA Modeled (Turf/Corn) | 2006 | Surface Water (Acute Peak) | 31.9 µg/L | Estimated Environmental Concentration | federalregister.gov |
| U.S. EPA Modeled (Turf/Corn) | 2006 | Surface Water (Annual Average) | 22.8 µg/L | Estimated Environmental Concentration | federalregister.gov |
Environmental Fate and Transport Dynamics of S Metolachlor Esa
Mobility and Leaching Potential within Soil Profiles
The movement and persistence of (S)-metolachlor and its degradate, (S)-metolachlor ESA (ethanesulfonic acid), in soil are critical determinants of their potential to contaminate groundwater. The following sections detail the key processes governing their mobility and leaching.
Sorption Characteristics and their Influence on this compound Mobility
Sorption, the process by which a chemical binds to soil particles, is a primary factor controlling the mobility of (S)-metolachlor and its degradates. The extent of sorption is influenced by soil properties, particularly organic matter and clay content.
(S)-metolachlor exhibits moderate sorption to soil, a characteristic influenced by its physicochemical properties. psu.edumdpi.com Its mobility in soil can range from moderate to high, depending on the specific characteristics of the soil. epa.gov Increased organic matter and clay content in soil enhance the adsorption of (S)-metolachlor, thereby reducing its movement. psu.edumdpi.com Studies have shown a direct positive correlation between organic matter content and the sorption coefficient (Kd) of S-metolachlor. scielo.br For instance, a nearly six-fold increase in the sorption coefficient was observed when the organic matter content varied from 0.9% to 5.7%. scielo.br Similarly, another study reported Kd values of 1.08 and 9.32 L kg⁻¹ in soils with 1.2% and 4.5% organic matter, respectively. scielo.brscielo.br This increased sorption in the topsoil is expected due to the typical decrease in organic matter with soil depth. scielo.br
In contrast, the degradate this compound exhibits significantly lower sorption to soil particles compared to its parent compound. nih.govresearchgate.net Research indicates that the sorption coefficients for ESA are at least 79% lower than those for metolachlor (B1676510) in both cultivated and vegetated filter strip soils. nih.govresearchgate.net This lower sorption capacity contributes to the higher mobility of ESA in the soil profile. nih.gov The log Koc values, which measure the tendency of a compound to partition into soil organic carbon, are higher for metolachlor (3.01) than for its ESA metabolite (2.29), further illustrating the greater mobility of the degradate. nih.gov
| Soil Property | Influence on (S)-Metolachlor Sorption | Influence on this compound Sorption |
| Organic Matter | Positively correlated; higher organic matter leads to increased sorption and reduced mobility. scielo.brscielo.br | Lower sorption compared to the parent compound, leading to higher mobility. nih.govresearchgate.net |
| Clay Content | Positively correlated; higher clay content increases sorption. psu.edumdpi.com | Lower sorption compared to the parent compound. nih.gov |
| pH | Negatively correlated with sorption. researchgate.net | Information not available. |
Preferential Flow Paths and their Contribution to Vertical Transport in Soils
Preferential flow describes the rapid movement of water and dissolved substances through specific pathways in the soil, bypassing the bulk of the soil matrix. These pathways, which can include macropores created by roots, earthworms, and soil structure, can significantly accelerate the vertical transport of contaminants like this compound. copernicus.org
The presence of these flow paths can reduce the contact time between the chemical and the soil particles, thereby minimizing sorption and allowing for deeper and faster penetration into the soil profile. researchgate.net This phenomenon is particularly relevant for the transport of this compound, which already has a lower affinity for soil particles. nih.gov The formation of preferential flow paths by plant roots has been identified as a potential risk for the rapid transport of contaminants. copernicus.org Some studies suggest that the contamination of groundwater by metolachlor-ESA could be due to the temporary activation of these preferential flow paths, especially after significant rainfall events. list.lu
Factors Governing this compound Movement to Deeper Soil Layers
Several interconnected factors determine the extent to which this compound moves into deeper soil layers, ultimately increasing the risk of groundwater contamination.
Rainfall and Irrigation: The volume and timing of rainfall or irrigation are crucial. scielo.br Significant precipitation shortly after herbicide application can lead to increased leaching as there is insufficient time for the herbicide to adsorb to soil particles. scielo.br Studies have demonstrated a positive correlation between rainfall volume and the leaching potential of S-metolachlor. scielo.br
Soil Properties: As previously discussed, soils with low organic matter and clay content exhibit lower sorption and therefore higher leaching potential. scielo.br Coarse-grained soils, such as sandy soils, are particularly vulnerable to leaching. epa.gov
Degradation and Persistence: (S)-metolachlor degrades in the soil to form more mobile metabolites like ESA. epa.gov The persistence of these degradates is a key factor. Metolachlor ESA is more persistent in soil than its parent compound, allowing more time for it to be transported to deeper layers. psu.edu
Transformation Rate: The rate at which (S)-metolachlor transforms into this compound influences the concentration of the more mobile degradate available for transport. nih.gov
Aquatic Transport and Dispersion
Once this compound leaches through the soil profile, it can enter aquatic systems, including surface water bodies and groundwater.
Runoff-Mediated Transport from Agricultural Lands to Surface Water Bodies
Agricultural runoff is a primary pathway for the contamination of surface water with herbicides. scielo.brresearchgate.net This process involves the transport of dissolved herbicides or those adsorbed to eroded soil particles from treated fields during rainfall or irrigation events. scielo.brresearchgate.net Due to its moderate water solubility, (S)-metolachlor and its degradates are susceptible to being carried in runoff. scielo.brscielo.br
The amount of runoff and the concentration of the herbicide are influenced by factors such as the application rate and the time elapsed between application and a significant rainfall event. scielo.br Studies have shown that the first rainfall after application often results in the largest losses of the herbicide. researchgate.net The presence of this compound in surface water is attributed to both its transport through soil erosion and surface runoff. researchgate.net
Mechanisms of Groundwater Contamination by this compound
The contamination of groundwater by this compound is a significant concern due to its high mobility and persistence. psu.eduecojustice.ca The primary mechanism is the leaching of the compound through the soil profile and into the underlying aquifers. psu.edu
Several factors contribute to this process:
High Mobility and Low Sorption: this compound's low sorption coefficient means it moves readily with soil water. researchgate.net
Persistence: The degradate is more persistent than the parent compound, allowing it to travel further down the soil profile over time. psu.edu
Preferential Flow: Rapid transport through macropores can bypass the soil's natural filtering capacity, leading to direct contamination of groundwater. list.lu
Recharge from Groundwater to Surface Water: During periods of low flow, contaminated groundwater can discharge into surface water bodies, further dispersing the pollutant. researchgate.net
Persistence and Dissipation within Environmental Compartments
The persistence of a chemical compound in the environment is a critical factor in assessing its potential for long-term impact. For (S)-metolachlor and its degradates, particularly this compound (ethanesulfonic acid), understanding their longevity in different environmental matrices such as soil and water is essential for a comprehensive environmental fate assessment.
Half-life Determination and Influencing Environmental Parameters in Soil
The half-life (DT50) of (S)-metolachlor in soil, which is the time required for 50% of the initial concentration to dissipate, can vary significantly, ranging from as short as 2.5 days to as long as 292 days. scielo.brawsjournal.org This wide range is attributed to a variety of influencing factors, including soil properties and environmental conditions. psu.edu
Microbial degradation is a primary pathway for the dissipation of S-metolachlor in soil. scielo.br Consequently, environmental conditions that affect microbial activity, such as temperature and moisture, play a crucial role in determining the herbicide's persistence. scielo.brresearchgate.net For instance, the half-life of metolachlor was observed to decrease from 100 days at 5°C to just 5.7 days at 35°C, highlighting the significant impact of temperature on microbial degradation rates. researchgate.net
Soil moisture content is another key parameter. In saturated soil conditions, a greater amount of metolachlor is dissolved in the soil solution, leading to enhanced degradation. researchgate.net Studies have shown that the half-life of metolachlor can decrease from 81 days in unsaturated soil to 50 days in saturated soil. researchgate.net Conversely, drought conditions following application can increase its persistence and the potential for carryover to subsequent crops. awsjournal.org Research has indicated that under anaerobic (saturated) conditions, the half-life of metolachlor was significantly lower (65–79 days) compared to aerobic (unsaturated) conditions (117–154 days). mdpi.com
The organic matter and clay content of the soil also influence the persistence of (S)-metolachlor. scielo.br Higher organic matter content can enhance microbial biomass and activity, leading to a shorter half-life. scielo.brresearchgate.net However, strong sorption to soil organic matter can also reduce the bioavailability of the herbicide for microbial degradation, potentially increasing its persistence. scielo.br
Table 1: Half-life of (S)-Metolachlor in Soil Under Various Environmental Conditions
| Environmental Parameter | Condition | Half-life (days) | Reference |
| Temperature | 5°C | 100 | researchgate.net |
| 35°C | 5.7 | researchgate.net | |
| Soil Moisture | Unsaturated | 81 | researchgate.net |
| Saturated | 50 | researchgate.net | |
| Aeration | Aerobic | 117-154 | mdpi.com |
| Anaerobic | 65-79 | mdpi.com | |
| Field Dissipation | Various Locations | 7-292 | epa.gov |
Degradation Rates and Longevity in Aquatic Environments
(S)-metolachlor and its transformation products can enter aquatic environments through processes like runoff. scielo.br In aquatic systems, (S)-metolachlor is considered to be relatively persistent. plos.org Its hydrolysis half-life is greater than 200 days, and photolysis in water under natural sunlight has a half-life of approximately 70 days. psu.eduepa.gov
Once in the water, (S)-metolachlor can be transformed into major degradates, including this compound and (S)-metolachlor OA (oxanilic acid). psu.eduepa.gov These degradates are often more persistent and mobile than the parent compound and are frequently detected in surface and groundwater at higher concentrations. psu.edu Studies have shown that metolachlor ESA can persist in agricultural soils for three or more years after application. psu.edu
Table 2: Degradation Half-lives of Metolachlor in Aquatic Environments
| Environment | Condition | Half-life (days) | Reference |
| Water | Hydrolysis | >200 | psu.edu |
| Photolysis (natural sunlight) | 70 | epa.gov | |
| Aquatic Mesocosm | Various treatments | 33.0 - 46.2 | dss.go.th |
Degradation and Transformation Processes of S Metolachlor Esa
Abiotic Transformation Pathways
Abiotic degradation involves chemical transformations of compounds into more stable molecules without the direct involvement of living organisms. For (S)-metolachlor and its metabolites, photodegradation and hydrolysis are key abiotic pathways. csic.es
Photodegradation is a significant abiotic degradation pathway for (S)-metolachlor and its transformation products, including (S)-metolachlor ESA. This process can occur through both direct and indirect pathways. Direct photodegradation involves the absorption of light by the pesticide molecule, leading to bond cleavage. Indirect photodegradation, conversely, involves reactions with short-lived reactive intermediates, such as hydroxyl radicals (HO•), which are generated in the environment. researchgate.net
Research indicates that (S)-metolachlor is rapidly photodegraded, with half-lives typically less than 5 days for direct photodegradation and less than 7 days for indirect photodegradation. researchgate.net The presence of dissolved organic matter (DOM) can slow down the photodegradation rate by absorbing light and reducing the availability of reactive intermediates. In contrast, nitrates can enhance degradation rates. researchgate.net
Oxidation mediated by hydroxyl radicals is identified as the predominant mechanism during the indirect photodegradation of (S)-metolachlor. researchgate.net Studies utilizing UV light (254 nm) have shown significant carbon (C) and nitrogen (N) isotope fractionation during the photodegradation of (S)-metolachlor, with enrichment factors (ε) of 0.8 ± 0.1‰ for carbon and –2.6 ± 0.7‰ for nitrogen. However, under simulated sunlight, the isotope fractionation for carbon is negligible, and for nitrogen, it is slight, suggesting that the radiation wavelength influences direct photodegradation-induced isotope fractionation. researchgate.net
Table 1: Photodegradation Half-Lives and Isotope Fractionation for (S)-Metolachlor
| Photodegradation Pathway | Half-Life (days) | Carbon Isotope Enrichment Factor (ε_C, ‰) | Nitrogen Isotope Enrichment Factor (ε_N, ‰) | Conditions/Notes |
| Direct Photodegradation | <5 | 0.8 ± 0.1 | –2.6 ± 0.7 | UV light (254 nm) researchgate.net |
| Indirect Photodegradation | <7 | Not specified | Not specified | Hydroxyl radical-mediated researchgate.net |
| Photodegradation (Overall) | - | Negligible (simulated sunlight) | Slight (simulated sunlight) | Influenced by DOM (slows) and nitrates (increases) researchgate.net |
Hydrolysis represents an environmentally relevant degradative process that can be mediated both chemically and enzymatically. researchgate.net While specific detailed kinetic data for the hydrolytic stability of this compound itself are not extensively documented, insights can be drawn from the transformation of its parent compound and the interconversion of its metabolites.
The parent compound, metolachlor (B1676510), exhibits considerable stability, with a 50% loss calculated to occur in over 200 days at 20 °C across a pH range of 1 to 9. epa.gov More directly relevant to this compound, it has been observed that harsh extraction procedures can lead to the conversion of metolachlor ESA to metolachlor oxanilic acid (OA) through simple hydrolysis of the sulfonic acid group to a carboxylic acid. This highlights a potential chemical transformation pathway for this compound under specific conditions. usp.br
Biotic Transformation and Mineralization
Biotic degradation, primarily driven by microbial activity, is a crucial pathway for the transformation and mineralization of this compound in various environmental settings. csic.es
Biodegradation is a dominant dissipation process for (S)-metolachlor and its transformation products like ESA, particularly evident in paddy soils. researchgate.net Microbial communities play a significant role in breaking down these compounds. The presence of microorganisms, often enhanced by the organic substances produced by plant roots, leads to increased microbial activity and biomass, which in turn results in higher degradation rates. csic.es
Studies have demonstrated that the degradation of (S)-metolachlor can occur even when alternative carbon sources are available, suggesting a co-metabolic degradation process. For instance, the bacterium Enterobacter asburiae SD1 has shown the capacity to degrade (S)-metolachlor, removing approximately 30% of the herbicide's initial concentration within 13 hours of cultivation in a mineral medium, even with the addition of dextrose as an alternative carbon source. anses.fr This indicates that the microorganisms can utilize other carbon sources while simultaneously transforming the herbicide. The sediment bed is recognized as a primary compartment for biodegradation due to its supportive environment for microbial development. alsglobal.cz
The composition of microbial communities significantly influences the degradation pathways and the ratios of transformation products. In paddy soil environments, the biodegradation of (S)-metolachlor, leading to the formation of ESA and oxanilic acid (OXA), is predominantly carried out by specific phylotypes. Anaerobic Clostridiales and sulfur-reducing bacteria such as Desulfuromonadales and Syntrophobacterales have been identified as dominant groups in these conditions, resulting in a high ESA to OXA ratio (approximately 4:1). researchgate.net
Conversely, in crop soil microcosms, different microbial communities are prevalent. Alphaproteobacteria, Actinobacteria, and Bacillales are the dominant bacterial groups associated with (S)-metolachlor degradation in these soils. This shift in microbial community composition correlates with a lower ESA to OXA ratio (approximately 1:3). researchgate.net The Enterobacter asburiae SD1 strain is a characterized bacterium known for its ability to degrade (S)-metolachlor. anses.fr
Table 2: Dominant Microbial Phylotypes and ESA:OXA Ratios in Different Soil Types
| Soil Type | Dominant Microbial Phylotypes | ESA:OXA Ratio (S-Metolachlor Degradation) |
| Paddy Soil | Anaerobic Clostridiales, Desulfuromonadales, Syntrophobacterales | ~4:1 (high) researchgate.net |
| Crop Soil | Alphaproteobacteria, Actinobacteria, Bacillales | ~1:3 (low) researchgate.net |
This compound is itself a significant transformation product of (S)-metolachlor. Further microbial and chemical transformations of this compound lead to the formation of additional metabolites, notably oxanilic acid (OXA) and N-oxalic acid (NOA). researchgate.net
Both ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OXA) are well-identified transformation products of (S)-metolachlor. researchgate.net The formation of oxanilic acids from metolachlor has been elucidated as occurring via the Glutathione-S-transferase pathway, followed by oxidation. Ethanesulfonic acids are also produced through this same pathway.
In environmental waters, metolachlor-ESA and metolachlor-OA (oxanilic acid) frequently exhibit higher median concentrations than their parent compound, (S)-metolachlor. This observation is primarily attributed to the greater persistence of these metabolites in the environment compared to the original herbicide. Metolachlor-NOA is another recognized metabolite in the degradation pathway of (S)-metolachlor.
Advanced Analytical Methodologies for S Metolachlor Esa Detection and Quantification
Sample Preparation and Extraction Techniques for Environmental Matrices
Effective sample preparation and extraction are foundational steps to isolate (S)-metolachlor ESA from complex environmental matrices, concentrating the analyte and removing interferences.
Solid Phase Extraction (SPE) is a widely utilized technique for the pre-concentration and clean-up of this compound from high-volume, low-concentration environmental samples. Optimization of SPE involves careful selection of sorbent materials and elution solvents to achieve high recoveries and minimize matrix effects.
For the extraction of metolachlor (B1676510) ESA and other acetanilide (B955) degradates, carbon SPE cartridges, such as Supelco 6 mL, 0.5 g, have demonstrated effectiveness. Studies have shown that these cartridges can achieve average recoveries ranging from 70% to 130% with relative standard deviations (RSD) below 12% across various reagent water sample volumes, including 100 mL, 200 mL, and 500 mL massbank.eu. Oasis HLB solid phase extraction (SPE) cartridges (0.2 g) are also commonly employed for groundwater samples massbank.eunih.gov.
Elution of the analytes from SPE cartridges typically involves organic solvents. A mixture of methanol (B129727)/water (80:20 v/v) has been reported for elution, followed by reconstitution in acetonitrile (B52724)/water (10:90 v/v) sigmaaldrich.com. Alternatively, methanol alone has been successfully used as an elution solvent massbank.eumassbank.eunih.gov. Following elution, the extract volume is often reduced, usually by evaporation under a gentle stream of nitrogen at controlled temperatures (e.g., 45 °C or 60-65 °C), to concentrate the analytes prior to instrumental analysis massbank.eumassbank.eunih.gov.
Table 1: Optimized SPE Parameters for this compound and Related Degradates
| Parameter | Optimized Condition / Material | Recovery (%) | RSD (%) | Sample Volume (mL) | Matrix | Reference |
| Sorbent Type | Carbon SPE cartridges (Supelco, 6 mL, 0.5 g) | 70-130 | <12 | 100, 200, 500 | Reagent Water | massbank.eu |
| Oasis HLB SPE cartridge (0.2 g) | N/A | N/A | 50 | Groundwater | massbank.eunih.gov | |
| Elution Solvent | Methanol/Water (80:20 v/v) | N/A | N/A | N/A | N/A | sigmaaldrich.com |
| Methanol | N/A | N/A | N/A | N/A | massbank.eumassbank.eunih.gov | |
| Evaporation Temp. | 45 °C (gentle N2 stream) | N/A | N/A | N/A | N/A | massbank.eunih.gov |
| 60-65 °C (heated water bath) | N/A | N/A | N/A | N/A | massbank.eu | |
| Reconstitution | Acetonitrile/Water (10:90 v/v) | N/A | N/A | N/A | N/A | sigmaaldrich.com |
| Methanol/Water (final volume 1.0 mL from 0.4 mL concentrate) | N/A | N/A | N/A | Groundwater | massbank.eunih.gov |
Specific extraction strategies are tailored to the physicochemical properties of this compound and the characteristics of the environmental matrix.
Water Samples: For the analysis of this compound in water, particularly groundwater, a common procedure involves passing a 50 mL aliquot through an Oasis HLB SPE cartridge (0.2 g). The cartridge is then rinsed with deionized water, and the analytes are eluted with 10 mL of methanol. The eluate is subsequently evaporated to approximately 0.4 mL at 45 °C using a gentle stream of nitrogen. The final extract volume is adjusted to 1.0 mL by adding water and methanol before analysis by liquid chromatography tandem mass spectrometry (LC/MS/MS) massbank.eunih.gov. In some high-throughput applications, direct aqueous injection (DAI) coupled with LC/MS/MS has been developed for the analysis of this compound and other degradates in various water types (deionized, ground, surface, and treated water), minimizing the need for extensive sample pretreatment or concentration uni.lunih.gov.
Soil Samples: Extracting this compound from soil matrices presents unique challenges due to the complex nature of soil. A well-validated analytical method for metolachlor-ESA residues in soils combines microwave-assisted extraction (MAE) with SPE. This method involves extracting solutes from 5.0 g of dried soil with 50 mL of a methanol/water (50:50) solution for 20 minutes at 100 °C. The resulting extract is then passed through C18 cartridges for clean-up and fractionation massbank.eu. This optimized method has shown average recovery values exceeding 71% for metolachlor-ESA in the 50-500 µg/kg fortification range, with relative standard deviations less than 10% massbank.eu. The limit of quantification (LOQ) and limit of detection (LOD) for this method were 10-50 µg/kg and 5-10 µg/kg, respectively massbank.eu. Another approach for soil extraction involves mixing 5.0 g of dried soil with 10.0 mL acetonitrile, 10.0 mL deionized water, and 4.0 g sodium chloride. The extract is then purified using a QuEChERS-like approach with 50.0 mg N-propyl ethylenediamine (B42938) (PSA), 50.0 mg C18, 10.0 mg graphitized carbon black (GCB), and 100.0 mg MgSO4. This method yielded average recoveries between 87.7% and 108.0% with RSDs between 3.8% and 10.9% for various analytes, including S-metolachlor, at fortification levels of 5.0, 25.0, and 100.0 ng g⁻¹ massbank.eu. For S-metolachlor specifically, average recovery rates in soil ranged from 81% to 97% with RSDs from 6.6% to 8.5% at fortification levels of 0.1, 0.5, and 1 µg/g. The LOD and LOQ for S-metolachlor in soil using this method were 0.01 µg/g and 0.1 µg/g, respectively uni.lu.
Plant Materials: Information regarding specific extraction strategies for this compound from plant materials was not found within the provided search results. Analytical methods often focus on soil and water matrices due to the compound's mobility and persistence in these environmental compartments.
Table 2: Extraction Parameters and Performance for this compound in Environmental Samples
| Matrix | Extraction Method | Extraction Conditions | Recovery (%) | RSD (%) | LOD (µg/kg or µg/g) | LOQ (µg/kg or µg/g) | Reference |
| Soil | Microwave-Assisted Extraction (MAE) + SPE (C18) | 5.0 g dried soil, 50 mL Methanol/Water (50:50), 100 °C, 20 min | >71 | <10 | 5-10 | 10-50 | massbank.eu |
| Soil | Acetonitrile/Water/NaCl Extraction + Dispersive SPE | 5.0 g dried soil, 10.0 mL Acetonitrile, 10.0 mL Deionized Water, 4.0 g NaCl; Purification with 50 mg PSA, 50 mg C18, 10 mg GCB, 100 mg MgSO4 | 87.7-108.0 | 3.8-10.9 | N/A | N/A | massbank.eu |
| Soil | Distilled Water & Ethyl Acetate (B1210297) Extraction + SPE (for S-metolachlor) | N/A | 81-97 | 6.6-8.5 | 0.01 | 0.1 | uni.lu |
| Water | SPE (Oasis HLB) | 50 mL aliquot, elution with Methanol, evaporation to 0.4 mL at 45 °C (N2 stream), reconstitution to 1.0 mL with Methanol/Water | N/A | N/A | 0.10 ppb | 0.10 ppb | massbank.eunih.govsigmaaldrich.com |
| Water | Direct Aqueous Injection (DAI) LC/MS/MS | Minimal sample preparation; direct injection of water samples | 95-105 | N/A | 0.125 ng injected | 0.10 ppb | uni.lunih.gov |
Chromatographic Separation Techniques
Chromatographic separation is indispensable for resolving this compound from complex sample matrices and co-eluting compounds, ensuring accurate quantification.
Liquid Chromatography (LC), particularly when coupled with mass spectrometry (LC/MS or LC/MS/MS), is the preferred technique for the analysis of this compound due to its polarity and the need for high sensitivity and specificity massbank.eunih.govsigmaaldrich.comuni.lunih.govnih.gov.
Method development often focuses on optimizing the stationary and mobile phases. C18 columns are widely used for reverse-phase LC massbank.eu. To address the issue of stereoisomer separation and peak broadening, heating the analytical column to 65-70 °C has been shown to prevent stereoisomer resolution for some target analytes, leading to single, sharper peaks massbank.eu.
Mobile phase composition is crucial for effective separation. Common mobile phases include mixtures of methanol and water sigmaaldrich.commassbank.eu. The addition of modifiers like ammonium (B1175870) acetate is often optimized to improve signal intensity and retention time stability. For instance, a 10 mM ammonium acetate/methanol mobile phase gradient, in combination with a heated C18 column, provided near baseline resolution for related ESA pairs massbank.eu. A 5 mM ammonium acetate concentration was found to increase analyte signals by 2-3 times while maintaining good resolution and stable retention times massbank.eu. For the analysis of S-metolachlor in combination with other pesticides, a mobile phase of acetonitrile and water in an 80:20 (v/v) ratio has been successfully employed. Typical flow rates for LC range around 1.0 mL/min.
Table 3: Optimized LC Parameters for this compound Analysis
| Parameter | Optimized Condition / Material | Purpose / Outcome | Reference |
| Column Type | C18 columns (e.g., Shimadzu BDS C18; 250 mm length; 4.6 mm diameter with 5µ particle size) | Standard reverse-phase separation; effective for S-metolachlor and co-formulants | massbank.eu |
| Column Temperature | 65-70 °C | Prevents stereoisomer separation of target analytes, leading to single, sharp peaks; improves resolution of structural isomer pairs massbank.eu | massbank.eu |
| Mobile Phase | Methanol/Water | General solvent system for polar compounds sigmaaldrich.commassbank.eu | sigmaaldrich.commassbank.eu |
| 10 mM Ammonium Acetate/Methanol gradient | Provides near baseline resolution for ESA pairs; dependent on column type and LC system massbank.eu | massbank.eu | |
| 5 mM Ammonium Acetate | Increases analyte signals (less ESI suppression) by 2-3 times; stabilizes retention times massbank.eu | massbank.eu | |
| Acetonitrile/Water (80:20 v/v) | Used for S-metolachlor and other pesticides; ensures specificity with no interference from blank | ||
| Flow Rate | 1.0 mL/min | Typical flow rate for HPLC analysis | |
| Detection | UV-Vis Absorption at 230 nm | Used for HPLC detection of S-metolachlor and co-formulants | |
| Electrospray Ionization (ESI) in negative ion mode | Optimal for ionic compounds like ESA and OA degradates in LC/MS/MS massbank.eusigmaaldrich.comuni.lu | massbank.eusigmaaldrich.comuni.lu |
A significant analytical challenge in the determination of this compound is its chromatographic resolution from structurally similar compounds, particularly other ethanesulfonic acid (ESA) metabolites like alachlor (B1666766) ESA and acetochlor (B104951) ESA. These compounds can co-elute due to their similar physicochemical properties massbank.eusigmaaldrich.com.
To overcome co-elution issues, high-resolution LC-MS/MS is essential, employing specific precursor/product ion transitions for each analyte. For example, metolachlor ESA can be detected using a transition such as m/z 328 → 238 sigmaaldrich.com. While alachlor OA and acetochlor OA may have distinct product ions in LC/MS/MS, alachlor ESA and acetochlor ESA often exhibit nearly identical product ions, making chromatographic separation critical for their individual quantification massbank.eu.
Optimized LC conditions, such as heating a C18 column to 70 °C in conjunction with a 10 mM ammonium acetate/methanol mobile phase gradient, have been shown to provide near baseline resolution for the alachlor ESA/acetochlor ESA pair massbank.eu.
Beyond conventional LC, capillary zone electrophoresis (CZE) has also been successfully applied for the enantiomeric separation of metolachlor ESA. Using gamma-cyclodextrin (B1674603) as a chiral selector, optimal CZE conditions include a borate (B1201080) buffer (pH 9) containing 20% methanol (v/v) and 2.5% gamma-cyclodextrin (w/v), with a capillary temperature of 15 °C and an applied voltage of 30 kV. This technique allows for the monitoring of enantiomeric ratios over time, which is valuable in degradation studies.
Mass Spectrometric Detection and Structural Characterization
Mass spectrometry (MS), particularly liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS), is the gold standard for the detection, quantification, and structural characterization of this compound due to its high sensitivity, selectivity, and confirmatory capabilities massbank.eunih.govsigmaaldrich.comuni.lunih.govnih.gov.
Electrospray ionization (ESI) is the most common ionization technique used for this compound and its related polar metabolites, typically operated in the negative ion mode for sulfonic acid and oxanilic acid degradates massbank.eusigmaaldrich.comuni.lu. The use of TurboIonSpray in negative ion mode can provide highly specific and sensitive detection for high-throughput methods uni.lu.
Tandem mass spectrometry (MS/MS) provides definitive identification by monitoring specific precursor/product ion pairs for each analyte, which helps to differentiate this compound from other co-occurring compounds, even those with similar molecular weights or chromatographic retention times uni.lu. For instance, metolachlor ESA can be characterized by analyzing its deprotonated molecular ion via Fast-Atom Bombardment Mass Spectrometry (FAB-MS) and FAB tandem mass spectrometry (FAB-MS/MS). The resulting product-ion fragments can be reconciled with synthesized standards, and high-resolution mass spectrometry can confirm the elemental compositions of the ions.
The method quantification limit (MQL) for metolachlor ESA using LC/MS/MS with ESI in negative ion mode has been reported as 0.10 ppb sigmaaldrich.com. For water samples, the method limit of quantification (LOQ) for metolachlor ESA can be as low as 0.05 µg/L nih.govnih.gov. Analytical methods employing LC/MS/MS have demonstrated excellent performance, with average procedural recovery data ranging from 95% to 105% for fortification levels between 0.10 and 100 ppb uni.lu.
Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely employed for the ultrasensitive quantification of this compound in complex environmental matrices such as water and soil ca.govca.govresearchgate.netresearchgate.netepa.gov. This technique offers high selectivity and sensitivity, which are critical for detecting trace levels of metabolites in environmental samples researchgate.net. Sample preparation often involves solid-phase extraction (SPE) to concentrate the analytes and remove interferences before LC-MS/MS analysis ca.govca.govresearchgate.netresearchgate.netepa.gov. For instance, a common approach for water samples involves passing an aliquot through an Oasis HLB SPE cartridge, followed by elution with methanol and subsequent analysis by LC-MS/MS ca.govca.gov. Similarly, for soil and thatch samples, extraction with methanol/water and clean-up using an ENV SPE column are utilized before LC-MS/MS analysis epa.gov.
LC-MS/MS methods for this compound have demonstrated low limits of quantification (LOQ), enabling the detection of the compound at environmentally relevant concentrations. For example, methods have reported LOQs as low as 0.05 µg/L (or ppb) in various water matrices, including deionized, ground, surface, and treated water epa.govepa.govepa.gov. Another method reported a LOQ of 0.10 ppb for ESA degradates in ground and surface water researchgate.net. In soil, LOQ values for (S)-metolachlor have been reported at 0.1 µg/g mdpi.com.
Precursor/Product Ion Transitions and Ionization Mode Considerations for this compound
For the analysis of this compound by LC-MS/MS, electrospray ionization (ESI) is the most common ionization technique ca.govca.govresearchgate.net. Due to its sulfonic acid functional group, this compound is typically analyzed in negative ion mode (ESI-) to achieve optimal sensitivity researchgate.net. This mode facilitates the formation of deprotonated molecular ions ([M-H]-). While the parent compound, metolachlor, and its related structures can undergo positive mode ionization, the negative mode is preferred for the ESA and oxanilic acid (OA) degradates researchgate.netcore.ac.uk.
Specific precursor and product ion transitions are crucial for the selective detection and quantification of this compound using multiple reaction monitoring (MRM). For metolachlor ESA, a common precursor ion is at m/z 330, with primary product ions at m/z 298 and m/z 202 ca.govca.gov. These transitions, along with specific instrument parameters, ensure high specificity and reduce matrix interferences.
Table 1: LC-MS/MS Instrument Conditions for Metolachlor ESA (Example)
| Parameter | Value (Metolachlor ESA) ca.govca.gov |
| Retention Time (RT) | 5.72 min / 4.97 min |
| Precursor Ion (m/z) | 330 / 329.943 |
| Product Ion 1 (m/z) | 298 / 298.0 |
| Product Ion 2 (m/z) | 202 / 202.1 |
| Declustering Potential | 71 V |
| Collision Energy | 19 V (for 298) / 37 V (for 202) |
| Entrance Potential | 10 V |
| Exit Potential | 10 V (for 298) / 16 V (for 202) |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive ca.govca.gov (Note: Some sources indicate negative for ESA metabolites, but this specific source shows positive for Metolachlor ESA) |
Note: While some sources indicate negative mode for ESA metabolites, the cited method ca.govca.gov explicitly lists positive mode parameters for Metolachlor ESA. This highlights the variability in optimized methods and the importance of method-specific validation.
Quality Assurance and Quality Control in Environmental Monitoring of this compound
Robust quality assurance (QA) and quality control (QC) protocols are indispensable in the environmental monitoring of this compound to ensure the reliability, accuracy, and comparability of analytical results.
Method Validation Parameters: Limit of Detection (LOD), Limit of Quantification (LOQ), and Recovery
Method validation for this compound analysis typically involves evaluating key performance parameters: Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery researchgate.netepa.govresearchgate.netnih.govsigmaaldrich.comepa.gov. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision mdpi.comepa.gov. For (S)-metolachlor, LOD values have been reported as low as 0.05 ppb in water using immunoassay epa.gov and 0.01 µg/g in soil mdpi.com. For this compound, LOQs in water are commonly reported at 0.05 µg/L (ppb) epa.govepa.govepa.gov or 0.10 ppb researchgate.net.
Recovery studies assess the efficiency of the analytical method in extracting and detecting the analyte from a given matrix. Acceptable recovery rates typically fall within a range, often 70-120% or 80-120%, with relative standard deviations (RSDs) generally below 20% epa.govepa.gov. For (S)-metolachlor, average recovery rates in soil have ranged from 81% to 97% mdpi.com. For metolachlor ESA, average procedural recovery data have ranged from 95% to 105% for fortification levels between 0.10 and 100 ppb in water researchgate.net. In some instances, initial validation trials might show inconsistent recoveries, necessitating instrument maintenance and addressing sources of enhancement or suppression to achieve successful validation epa.gov.
Table 2: Typical LOD, LOQ, and Recovery Data for (S)-Metolachlor and its ESA Metabolite
| Analyte | Matrix | LOD | LOQ | Recovery Range (%) | RSD (%) | Source |
| (S)-Metolachlor | Water | 0.05 ppb | 0.075 ppb | Not specified | Not specified | epa.gov |
| (S)-Metolachlor | Soil | 0.01 µg/g | 0.1 µg/g | 81-97 | 6.6-8.5 | mdpi.com |
| Metolachlor ESA | Water | 1.0 pg (on-column) / 0.02 µg/L | 0.05 µg/L (ppb) | 70-120 | ≤20 | epa.govepa.gov |
| Metolachlor ESA | Water | 0.125 ng injected | 0.10 ppb | 95-105 | Not specified | researchgate.net |
Interlaboratory Calibration and Standardization of Analytical Protocols
Interlaboratory calibration and standardization of analytical protocols are critical for ensuring the comparability and reliability of environmental monitoring data across different laboratories . Independent laboratory validations (ILVs) are often conducted to verify the performance of a method under different laboratory conditions. For instance, an ILV for metolachlor ESA in water demonstrated that mean recoveries and RSDs were generally within guidelines for various water matrices at different fortification levels epa.govepa.gov. Challenges such as inconsistent recoveries in initial trials, often related to chromatography or instrument performance, highlight the importance of rigorous troubleshooting and re-validation epa.gov.
Standardization involves establishing and adhering to uniform procedures for sample collection, preparation, analysis, and data reporting. This includes using certified reference materials, implementing consistent calibration curves (e.g., external standard calibration with linear or quadratic regression and a correlation coefficient (r) equal to or greater than 0.995) ca.govca.govepa.gov, and applying strict quality control criteria, such as ensuring retention times are within specified limits and matrix spike recoveries are within control limits ca.gov. The use of ISO 17034 accredited commercial suppliers for stock mixes of analytical standards further contributes to data quality and comparability ca.govca.gov.
Ecological Implications and Ecotoxicological Studies of S Metolachlor Esa
Impact on Non-Target Terrestrial Ecosystem Components
The presence of (S)-metolachlor ESA in terrestrial environments raises concerns regarding its potential effects on soil health and non-target organisms.
Studies have investigated the impact of this compound on crucial soil microbial activities, particularly denitrification. In laboratory experiments monitoring bacterial denitrification in nitrate-contaminated groundwater, this compound at a concentration of 10 µg/L was found to inhibit denitrification by 65%. nih.govresearchgate.netpulsus.com This inhibition primarily affected the reduction of nitrate (B79036) into nitrite. nih.govpulsus.com
Despite the observed inhibition of denitrification, no significant differences were detected in the abundance of nitrate reductase genes (narG and napA), suggesting that the impact occurs at the protein level rather than through a reduction in the population of denitrifying bacteria. nih.govresearchgate.netpulsus.com However, at 10 µg/L, this compound showed a tendency to increase Shannon and InvSimpson indices, indicating some modification of bacterial diversity. nih.govresearchgate.netpulsus.com The production rate of nitrous oxide (N₂O), a potent greenhouse gas, was also negatively affected by this compound at 10 µg/L, experiencing a 70% reduction. nih.gov
The parent compound, metolachlor (B1676510), undergoes degradation in soil primarily through microbial decomposition, leading to the formation of metabolites like ESA and oxanilic acid (OA). psu.edu Earthworms, such as Eisenia fetida, have been shown to stimulate soil microbial communities, which can enhance metolachlor degradation and influence the formation of its metabolites, including ESA. nih.gov
Table 1: Impact of this compound on Denitrification Activity in Groundwater
| Compound / Concentration | Impact on Nitrate Reduction Rate | Impact on Nitrite Production | Impact on N₂O Production Rate | Impact on Bacterial Diversity (Shannon/InvSimpson Indices) |
| This compound (2 µg/L) | Similar to control nih.gov | Similar to control nih.gov | Not statistically affected nih.gov | No major modification nih.govresearchgate.netpulsus.com |
| This compound (10 µg/L) | Inhibited by 65% nih.govresearchgate.netpulsus.com | Decreased nih.gov | Negatively affected (by 70%) nih.gov | Tendency to increase nih.govresearchgate.netpulsus.com |
While the direct ecotoxicity of this compound on soil invertebrates like earthworms is less extensively detailed than for the parent compound, general observations and comparative studies provide some insight. It is noted that metolachlor ESA and its oxanilic acid (OA) metabolite are considered less toxic than the parent metolachlor. epa.gov
Studies on the parent compound, metolachlor, and its enantiomers offer context. For instance, racemic metolachlor (rac-metolachlor) exhibited a higher toxic effect on the earthworm Eisenia fetida compared to (S)-metolachlor, affecting avoidance behavior, body weight change, and cellulase (B1617823) activity. researchgate.net Rac-metolachlor also showed more significant effects on superoxide (B77818) dismutase (SOD) activity and DNA damage in E. fetida. researchgate.net Interestingly, (S)-metolachlor degrades faster in soil than rac-metolachlor. researchgate.net While some concerns regarding risks to earthworms from (S)-metolachlor have been raised, screening-level risk assessments have indicated acceptable risk to earthworms. ecojustice.capublications.gc.ca
As a metabolite of a herbicide, this compound has the potential to affect non-target terrestrial flora. Herbicides like metolachlor inherently pose a risk to non-target plants. epa.gov
Specific research on this compound's impact on terrestrial plants indicates phytotoxic effects. In a seedling emergence study, exposure to metolachlor ESA resulted in a 31% reduction in the dry weight of rye grass. epa.gov
Broader studies on (S)-metolachlor-based herbicides, which would include the formation of ESA as a metabolite, demonstrate significant phytotoxic effects on various non-target plants. These effects include inhibited germination, reduced germination speed index, and impaired seedling growth and development, ultimately leading to decreased fresh weight. nih.gov Among the tested plant models, Triticum aestivum (wheat) was found to be the most sensitive, while Raphanus sativus (radish) was the least affected. nih.gov
Table 2: Impact of this compound on Non-Target Terrestrial Flora
| Compound | Plant Species | Effect Observed | Magnitude of Effect |
| This compound | Rye grass | Reduction in dry weight | 31% epa.gov |
Ecotoxicity to Aquatic Organisms
The mobility and persistence of this compound mean it is frequently detected in aquatic environments, necessitating evaluation of its ecotoxicity to aquatic organisms. psu.edu
(S)-metolachlor and its metabolites, including ESA, have been shown to be highly toxic to aquatic microalgae species. plos.org Primary producers, such as phytoplankton, are considered important targets for damage caused by (S)-metolachlor and other chloroacetanilide herbicides, often being more susceptible than aquatic organisms from higher trophic levels. plos.org
The parent compound, metolachlor, is known to be toxic to certain aquatic plants, including green algae and floating vascular plants. psu.edu For (S)-metolachlor, EC50 values for non-vascular plants like the green algae Pseudokirchneriella subcapitata ranged from 0.008 mg/L. epa.gov While specific EC50 values for this compound on primary producers are not as widely reported as for the parent compound, it is known that (S)-metolachlor and its oxanilic acid (M-OA) metabolite can pose a potential hazard to aquatic organisms even at environmentally relevant concentrations. researchgate.net
Generally, metolachlor ESA and metolachlor oxanilic acid (OA) are considered less toxic than the parent metolachlor to aquatic organisms. epa.gov
For the parent compound, metolachlor, it is considered slightly toxic to aquatic invertebrates on an acute basis. epa.gov While (S)-metolachlor itself may not induce lethal effects on organisms like Daphnia magna at environmental concentrations, it has been classified as a potential endocrine disruptor. researchgate.net (S)-metolachlor is recognized as a potential danger to aquatic ecosystems, including crustaceans. researchgate.net Studies have evaluated the acute and chronic toxicities of both racemic and (S)-metolachlor to Daphnia magna. researchgate.net
Agricultural Management Practices and S Metolachlor Esa Residue Dynamics
Influence of Tillage Systems and Conservation Agriculture on (S)-Metolachlor ESA Fate in Soil
Tillage systems and the adoption of conservation agriculture significantly impact the fate of (S)-metolachlor and its metabolites, including this compound, in soil. Conservation tillage techniques, such as no-till, generally lead to an increased accumulation of organic residues and organic matter near the soil surface ca.gov. This elevated organic matter content can enhance the adsorption of (S)-metolachlor in the upper soil profile, potentially reducing its bioavailability for microbial degradation and thereby increasing its persistence ca.govnih.gov. Sorption of (S)-metolachlor in soil exhibits a positive correlation with organic carbon (OC) content and a negative correlation with pH nih.gov. Furthermore, the presence of cover crops during fallow periods can augment the sorption of (S)-metolachlor nih.gov.
However, the influence of tillage on (S)-metolachlor dissipation can be complex. While some studies suggest increased persistence under conservation tillage due to enhanced adsorption ca.gov, other research indicates a faster dissipation rate of (S)-metolachlor under no-tillage conditions, particularly when mulch is present. This accelerated dissipation is attributed to the partial interception of the herbicide by the mulch and subsequent enhanced biodegradation, supported by the detection of metabolites like this compound and (S)-metolachlor OA nih.gov.
Research findings on the dissipation half-lives (DT50) of (S)-metolachlor under different tillage systems illustrate this variability:
| Tillage System | Mean DT50 (days) | Source |
| Conventional Tillage | 25.6 | nih.gov |
| No-Tillage | 7.38 | nih.gov |
This table highlights that, in certain contexts, no-tillage practices can lead to a considerably faster dissipation of the parent compound, which would in turn influence the dynamics of this compound formation and persistence.
Effects of Organic Waste Amendments on this compound Transformation and Mobility in Agricultural Soils
The application of organic waste (OW) amendments to agricultural soils can significantly modify the transformation and mobility of (S)-metolachlor and its degradates, including this compound. Organic amendments, such as raw sewage sludge, composted sludge, digested pig slurry, green compost, and pelletized organo-mineral manure fertilizer, typically increase the soil's organic carbon content herts.ac.uknih.govucdavis.edu. This increase in organic carbon generally enhances the adsorption of (S)-metolachlor to soil particles nih.govucdavis.edu. For instance, studies have shown that the Freundlich adsorption coefficient (Kf) of (S)-metolachlor increased by 3.2-8.2 times in soils amended with green compost and 3.8-6.8 times with pelletized organo-mineral manure fertilizer nih.gov.
The impact of organic amendments on the detection of this compound itself presents varied findings. Some research indicates that while this compound and (S)-metolachlor OA were detected in unamended soils, they were not detected in soils amended with certain organic wastes, suggesting that these amendments might promote the immobilization or enhanced degradation of the parent compound, thereby preventing the formation or detection of these metabolites nih.gov. Conversely, other studies have reported that (S)-metolachlor metabolites, including this compound, were more persistent in soils amended with organic residues compared to unamended soils uni.lu. These contrasting results underscore the complex interactions between different types of organic amendments, soil properties, and microbial communities that govern the fate of (S)-metolachlor and its metabolites.
Crucially, organic amendments have been shown to reduce the leaching of (S)-metolachlor. Mobility experiments have demonstrated that leached amounts of (S)-metolachlor, which can be higher than 50% in unamended soil, decreased by 1.1-1.7 times with green compost and 1.7-1.8 times with pelletized organo-mineral manure fertilizer under saturated flow conditions nih.govuni.lu. This suggests that organic amendments, particularly in sandy soils, can promote the immobilization and/or degradation of (S)-metolachlor, thereby mitigating its transfer to other environmental compartments nih.gov.
Residue Persistence and Dissipation within Agricultural Soil-Plant Systems
The persistence and dissipation of (S)-metolachlor within agricultural soil-plant systems are critical aspects of its environmental behavior. (S)-metolachlor undergoes degradation in soil, primarily forming two major metabolites: ethanesulfonic acid (ESA) and oxanilic acid (OA) ca.govmade-in-china.comuni.lu. These degradates are often found to be more persistent and mobile than the parent compound, leading to their frequent detection in both surface and groundwater made-in-china.com.
The half-life (DT50) of metolachlor (B1676510) in soil can range widely, from 2.5 to 289 days, influenced by factors such as soil management, edaphic characteristics, and environmental conditions like temperature and moisture content ca.gov. For (S)-metolachlor specifically, a field experiment reported a half-life of 21.66 days in the 0-20 cm soil depth, following first-order kinetics. Microbial degradation is considered the primary pathway for the dissipation of (S)-metolachlor in soil ca.govmade-in-china.com.
The mobility of (S)-metolachlor and its metabolites within the soil profile is a significant concern. Studies have shown that (S)-metolachlor can exhibit high leaching, particularly through preferential flow pathways. Metolachlor ESA has been detected in soil at depths as far down as 75-90 cm, while the parent herbicide was not detected at these depths. This observation correlates with the higher water solubility and lower sorption coefficients (Koc) of the ESA metabolite compared to the parent compound made-in-china.com.
The widespread detection of this compound and OA in environmental waters, often at higher concentrations than the parent compound, underscores their persistence and mobility made-in-china.com. For instance, in Minnesota, this compound was detected in 74% of surface water samples and 83% of groundwater monitoring well samples in 2016, with maximum concentrations reaching 4.21 µg/L in surface water and 16.9 µg/L in groundwater.
Implications of this compound Formation for Overall Herbicide Efficacy and Environmental Stewardship
The primary concern stems from the enhanced mobility and persistence of this compound compared to the parent compound made-in-china.com. This characteristic leads to its frequent and widespread detection in both groundwater and surface water, often at concentrations exceeding those of the parent (S)-metolachlor made-in-china.com. This pervasive presence of this compound in water resources poses a challenge for water quality management, with estimated concentrations in groundwater exceeding European regulatory quality limits in some instances herts.ac.uk.
The shift in agricultural practice from racemic metolachlor to the S-enantiomer-enriched (S)-metolachlor was partly driven by the goal of reducing application rates and, consequently, the environmental load ca.gov. However, the continued detection and persistence of the ESA metabolite indicate that the environmental footprint of (S)-metolachlor extends beyond the parent compound's dissipation. This has led to regulatory actions, such as the European Food Safety Authority (EFSA) noting that (S)-metolachlor and its groundwater metabolites contribute to its status as a groundwater contaminant, influencing non-renewal decisions for its authorization in Europe.
Effective environmental stewardship in the context of (S)-metolachlor use necessitates a comprehensive understanding of the entire degradation pathway, with particular attention to the long-term fate and transport of metabolites like this compound. The formation of these persistent and mobile degradates underscores the need for agricultural management practices that not only optimize herbicide efficacy but also minimize the accumulation and movement of these compounds in the environment to protect water resources.
Environmental Risk Assessment and Regulatory Scientific Frameworks for S Metolachlor Esa
Methodologies for Environmental Exposure Assessment of (S)-Metolachlor ESA
Environmental exposure assessment for this compound, a major metabolite of the herbicide S-metolachlor, integrates methodologies that track its formation, persistence, and movement through various environmental compartments. A primary component of this assessment is the analysis of its environmental fate and behavior. This compound is formed through the dechlorination of the parent compound, S-metolachlor, a process largely mediated by microbial activity in the soil. scielo.br Unlike the parent compound, this compound exhibits higher water solubility and lower sorption to soil particles, characteristics that contribute to its increased mobility. epa.gov
Exposure assessment methodologies rely on a combination of field monitoring data and predictive modeling. Monitoring studies of surface and groundwater are crucial for determining the actual concentrations of this compound in the environment. These studies have consistently shown that this compound and another metabolite, metolachlor (B1676510) oxanilic acid (OA), are often detected more frequently and at higher concentrations than the parent S-metolachlor. epa.govepa.gov For instance, in some agricultural regions, this compound has been detected in a high percentage of water samples, indicating widespread contamination. epa.govepa.gov
Analytical methods for detecting this compound in water samples are well-established and typically involve solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC/MS/MS). ca.govnih.govca.gov These methods are highly sensitive, with limits of detection in the parts-per-billion (ppb) range, allowing for accurate quantification of environmental concentrations. nih.govepa.gov
Predictive modeling is another key tool in environmental exposure assessment. Models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are used to estimate environmental concentrations (EECs) of this compound in surface water. govinfo.gov These models incorporate data on the application rates of the parent herbicide, soil properties, climate data, and the degradation kinetics of S-metolachlor to predict the runoff and leaching potential of this compound. Tiered modeling approaches, such as the FIRST (FQPA Index Reservoir Screening Tool) program, provide initial, conservative estimates of surface water concentrations. epa.govepa.gov For groundwater, screening models like SCI-GROW are utilized to estimate concentrations in shallow groundwater sources. govinfo.gov
The following table provides an overview of methodologies used in environmental exposure assessment for this compound:
Table 1: Methodologies for Environmental Exposure Assessment of this compound| Methodology | Description | Key Parameters |
|---|---|---|
| Field Monitoring | Direct measurement of this compound concentrations in environmental samples (e.g., surface water, groundwater). | Frequency of detection, concentration levels (ppb or µg/L). |
| Analytical Chemistry | Techniques used to quantify this compound in environmental samples. | Solid-Phase Extraction (SPE), Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). |
| Predictive Modeling | Use of computer models to estimate environmental concentrations based on various input parameters. | PRZM, EXAMS, FIRST, SCI-GROW. |
| Environmental Fate Studies | Laboratory and field studies to determine the persistence and mobility of this compound. | Half-life in soil and water, sorption coefficients, water solubility. |
Ecological Risk Characterization and Derivation of Environmental Risk Quotients
Ecological risk characterization for this compound involves evaluating the potential for adverse effects on non-target organisms in the environment. This process integrates the results of the environmental exposure assessment with ecotoxicological data. The risk is quantitatively expressed using a Risk Quotient (RQ), which is the ratio of the estimated environmental concentration (EEC) to a relevant ecotoxicological endpoint. ecojustice.camdpi.com
RQ = Estimated Environmental Concentration (EEC) / Ecotoxicological Endpoint
An RQ value greater than 1.0 indicates a potential risk to the assessed organisms, suggesting that environmental concentrations may exceed levels known to cause adverse effects. ecojustice.ca
The derivation of RQs for this compound requires specific toxicity data for aquatic and terrestrial organisms. While the toxicological database for metabolites is often less comprehensive than for the parent compound, studies have been conducted to assess the effects of this compound. For aquatic organisms, key endpoints include the lethal concentration for 50% of the test population (LC50) for fish and aquatic invertebrates, and the effective concentration for 50% of the population (EC50) for aquatic plants.
The European Food Safety Authority (EFSA) has conducted a peer review of the pesticide risk assessment for S-metolachlor, which includes considerations for its metabolites. ctrlalt-del.comeuropa.eu These assessments have identified potential risks to aquatic organisms. ctrlalt-del.com For example, prolonged exposure to concentrations of S-metolachlor and its metabolites reported in the aquatic environment has been shown to cause adverse effects in non-target aquatic animals such as crayfish. ecojustice.ca
The following table illustrates the derivation of a hypothetical Risk Quotient for this compound in an aquatic environment:
Table 2: Example Derivation of an Environmental Risk Quotient (RQ) for this compound| Parameter | Value | Source |
|---|---|---|
| Estimated Environmental Concentration (EEC) | 22.8 µg/L | FIRST Modeling (Chronic Exposure) govinfo.gov |
| Ecotoxicological Endpoint (e.g., Chronic NOEC for a sensitive fish species) | 10 µg/L | Hypothetical Ecotoxicology Study |
| Risk Quotient (RQ) | 2.28 | EEC / Endpoint |
In this hypothetical example, the RQ of 2.28, being greater than 1.0, would suggest a potential chronic risk to the sensitive fish species from exposure to this compound in the aquatic environment. Regulatory bodies use these risk characterizations to determine the need for risk mitigation measures.
Regulatory Considerations and Environmental Quality Standards for this compound in Water Resources
The regulation of this compound in water resources is complex, with different agencies establishing various standards and guidance values. A key consideration is whether to regulate the metabolite individually or as part of a total residue definition with the parent compound.
In the United States, the Environmental Protection Agency (EPA) has considered the residues of concern for S-metolachlor in drinking water to include the parent compound as well as its metabolites, this compound and metolachlor OA. regulations.gov This is due to their frequent detection in water monitoring studies. govinfo.gov
Some states have established their own specific guidance values for this compound in drinking water. For instance, the Minnesota Department of Health (MDH) has developed a guidance value of 1,000 parts per billion (ppb) for this compound in drinking water. health.state.mn.us In New York, the Department of Health has a Maximum Contaminant Level (MCL) of 50 µg/L for this compound, treating it as an unspecified organic contaminant. epa.gov The California Department of Pesticide Regulation (DPR) has also established Human Health Reference Levels (HHRLs) for metolachlor and its degradates, including ESA, in groundwater. ca.gov
The following table summarizes some of the regulatory and guidance values for this compound in water:
Table 3: Regulatory and Guidance Values for this compound in Water| Issuing Agency/Jurisdiction | Value | Type of Standard |
|---|---|---|
| Minnesota Department of Health (MDH) | 1,000 ppb | Guidance Value health.state.mn.us |
| New York State Department of Health (DOH) | 50 µg/L | Maximum Contaminant Level (MCL) epa.gov |
| California Department of Pesticide Regulation (DPR) | 1300 ppb | Drinking Water Equivalent Level (DWEL) ca.gov |
| U.S. EPA (Estimated Concentration) | 65.8 µg/L | Estimated Drinking Water Concentration (Groundwater) govinfo.gov |
These varying standards reflect the different approaches and available toxicological data used by regulatory bodies. The establishment of these values is crucial for managing potential risks to human health from exposure to this compound in drinking water.
Challenges and Uncertainties in Metabolite Assessment within Environmental Risk Frameworks
The assessment of pesticide metabolites like this compound within environmental risk frameworks presents several significant challenges and uncertainties. nih.govresearchgate.net
A primary challenge is the often-limited toxicological database for metabolites compared to their parent compounds. epa.govmdpi.com While this compound is generally considered to be less toxic than the parent S-metolachlor, a comprehensive understanding of its potential long-term and subtle ecological effects may be lacking. ca.govregulations.gov This data gap can lead to uncertainties in the derivation of ecotoxicological endpoints and, consequently, in the accuracy of risk quotients.
The sheer number of potential metabolites for a single pesticide can also be a challenge. Identifying which metabolites are of toxicological concern and require detailed risk assessment is a complex process. nih.gov Regulatory agencies must decide whether to assess each metabolite individually or to group them based on structural similarities or common mechanisms of toxicity. ca.gov
Furthermore, the contribution of multiple pesticide metabolites from various sources to a cumulative environmental risk is an area of growing concern and significant uncertainty. nih.gov Assessing the combined effects of a mixture of parent compounds and their metabolites in the environment is a complex scientific endeavor.
Policy Implications and Management Strategies for Mitigating Environmental Loading of this compound
The frequent detection of this compound in water resources has significant policy implications and has prompted the development of management strategies aimed at reducing its environmental loading.
One of the most impactful strategies has been the introduction and promotion of the enantiomerically pure S-metolachlor to replace the racemic mixture of metolachlor. Since the S-enantiomer is the herbicidally active form, its use allows for a significant reduction in the total amount of the chemical applied to the environment to achieve the same level of weed control. epa.gov This reduction in the application rate of the parent compound is expected to lead to a corresponding long-term reduction in the environmental burden of its metabolites, including this compound. epa.gov
Regulatory policies that establish and enforce environmental quality standards for this compound in water are fundamental to protecting water resources. ca.govepa.gov These standards provide a basis for monitoring programs and for triggering management actions when concentrations exceed acceptable levels.
Best Management Practices (BMPs) in agriculture are also crucial for mitigating the environmental loading of this compound. These practices can include:
Buffer Zones: Establishing vegetated buffer strips around water bodies can help to intercept runoff containing the herbicide and its metabolites, reducing their entry into aquatic ecosystems. ctrlalt-del.com
Application Timing and Methods: Avoiding application before heavy rainfall events and using precision application technologies can minimize runoff and leaching.
The following table lists the chemical compounds mentioned in this article:
Emerging Research Areas and Future Directions in S Metolachlor Esa Studies
Development of Advanced Environmental Transport and Fate Models Incorporating Metabolite Dynamics
The environmental behavior of (S)-metolachlor and its transformation products, particularly the ethanesulfonic acid (ESA) metabolite, is a complex process governed by numerous factors. To better predict their movement and persistence, researchers are developing sophisticated environmental models. These models are crucial for understanding the potential for water resource contamination and for designing effective mitigation strategies.
Advanced models such as PEARL (Pesticide Emission Assessment at Regional and Local scales), the Root Zone Water Quality Model, and Zin-AgriTra are being employed to simulate the fate and transport of these compounds. usgs.govresearchgate.net These models integrate various physical, chemical, and biological processes occurring in the unsaturated soil zone and aquifers. usgs.govnih.gov A key focus is to accurately represent the dynamics of the metabolites, which often exhibit different environmental behavior than the parent compound.
Research has consistently shown that metabolites like (S)-metolachlor ESA are generally more mobile and persistent than (S)-metolachlor itself. usgs.govepa.gov Modeling studies indicate that while the parent compound tends to be retained more in the soil, the ESA and oxanilic acid (OA) metabolites are more prone to leaching into groundwater. nih.gov Consequently, these degradation products are often detected at higher concentrations than the parent herbicide in both ground and surface waters. epa.govresearchgate.net
Recent modeling efforts have begun to incorporate the effects of climate change on pesticide fate. uu.nl An integrated modeling framework coupling climate model outputs with agrochemical transport models has been used to assess the impact of extreme weather events. uu.nl For instance, simulations under very dry and high-temperature scenarios predict higher degradation of (S)-metolachlor, but a significant portion of the resulting M-ESA and M-OXA is retained in the soil, leading to a potential build-up effect in river concentrations over time. uu.nl Conversely, very wet scenarios can lead to higher concentrations at catchment outlets due to increased river discharge. uu.nl
These models also help to predict the long-term consequences of herbicide use. One study using a calibrated model predicted that even after a ban on (S)-metolachlor, it could take up to twelve years for the metabolite concentrations in drinking water wells to return to levels below the legal limit of 100 ng/l. nih.govresearchgate.net This highlights the importance of including metabolite dynamics in predictive models for long-term water quality management. list.lunih.gov
Table 1: Key Findings from Environmental Fate Modeling Studies
| Model/Study Type | Key Finding | Reference |
|---|---|---|
| PEARL coupled with transfer function model | Predicts a significant delay (up to 12 years) for metabolite concentrations to drop below drinking water limits after a ban on the parent compound. | nih.gov |
| Zin-AgriTra with climate model outputs | High-temperature and dry scenarios increase S-metolachlor degradation but can lead to a build-up of M-ESA and M-OXA in soil and rivers over time. | uu.nl |
| Catchment Scale Modeling | Groundwater flow is a primary transport pathway for M-ESA, while overland flow is more significant for the parent S-metolachlor. | nih.gov |
| Root Zone Water Quality Model | Parent metolachlor (B1676510) degrades rapidly in the root zone, but its degradates (metabolites) are transported to depth in measurable quantities. | usgs.gov |
Application of Omics Technologies (e.g., Microbiomics, Proteomics) for Deeper Understanding of Biotransformation and Ecotoxicological Response
The biotransformation of (S)-metolachlor into its metabolites is primarily a microbial process. scielo.br Understanding the microorganisms and the molecular pathways involved is critical for predicting the herbicide's environmental fate and its potential toxicological impacts. The application of "omics" technologies, such as microbiomics and proteomics, is providing unprecedented insight into these processes.
Proteomics, the large-scale study of proteins, offers a powerful tool for understanding the ecotoxicological response to chemical stressors. eawag.ch Proteins are the functional molecules of cells, and changes in their abundance or structure can reveal the specific cellular pathways affected by a compound like this compound. eawag.ch While proteomics has been less widely used in ecotoxicology compared to other omics fields, technological advancements are making it more accessible. eawag.ch This approach can identify the molecular-level actions of chemicals and trace how these initial effects propagate to higher levels of biological organization, from cells to the whole organism. eawag.ch
In a related application of omics, studies on zebrafish embryos exposed to (S)-metolachlor and its ESA and OA metabolites revealed impacts on gene expression. This research indicated that these compounds, even at low environmental concentrations, can disrupt the thyroid system, leading to developmental effects. nih.gov This demonstrates how molecular-level investigations can uncover the mechanisms behind the ecotoxicological responses observed in organisms.
Innovation in Bioremediation and Phytoremediation Strategies for this compound Contamination
The persistence of (S)-metolachlor and its metabolites in the environment has spurred research into innovative remediation strategies. Bioremediation, which uses microorganisms to break down contaminants, and phytoremediation, which uses plants, are promising, cost-effective, and environmentally friendly approaches.
Phytoremediation has shown significant potential for cleaning up soil contaminated with (S)-metolachlor. Studies have demonstrated that certain plant species can enhance the dissipation of the herbicide. For example, planting Avena sativa (oats) and Medicago sativa (alfalfa) in contaminated soil led to a dissipation of up to 54.5% and 36.4%, respectively, particularly at higher herbicide doses. mdpi.comnih.govresearchgate.net These plants not only help reduce the chemical concentration but also mitigate the negative effects of the herbicide on the soil's microbial biodiversity. mdpi.comnih.gov The rhizosphere, the soil region directly influenced by plant roots, is a key zone for this enhanced microbial degradation. mdpi.com
Another effective phytoremediation strategy is the use of cover crops during fallow periods in agricultural systems. Research in southern Florida showed that planting sunn hemp (Crotalaria juncea L.) significantly reduced the leaching of (S)-metolachlor and its MESA metabolite into shallow groundwater. nih.gov Concentrations of these compounds were found to be up to 16 times higher in groundwater beneath non-cover-cropped plots compared to plots with cover crops, demonstrating a clear water quality benefit. nih.gov
Bioremediation research focuses on identifying and utilizing microorganisms with the ability to degrade (S)-metolachlor. As mentioned previously, several bacterial strains have been isolated that can use the herbicide as a substrate. core.ac.uk The goal is to harness these microbes to develop biotechnological products that can be applied to contaminated sites to accelerate the breakdown of the herbicide into less harmful substances.
Table 2: Efficacy of Different Phytoremediation Species on Metolachlor Dissipation
| Plant Species | Common Name | Observed Efficacy | Reference |
|---|---|---|---|
| Avena sativa | Oat | Up to 54.5% dissipation in soil | mdpi.com |
| Medicago sativa | Alfalfa | Up to 36.4% dissipation in soil | mdpi.com |
| Crotalaria juncea L. | Sunn hemp | Significantly reduced leaching of metolachlor and MESA to groundwater | nih.gov |
Long-Term Monitoring and Assessment of this compound Accumulation and Persistence in Diverse Ecosystems
Long-term monitoring is essential for understanding the real-world accumulation and persistence of this compound in the environment. Widespread use of the parent herbicide has led to the frequent detection of its metabolites in various ecosystems, particularly in water resources. copernicus.org
Monitoring studies in Europe have found (S)-metolachlor to be one of the most frequently detected pesticides in rivers and lakes between 2013 and 2022. copernicus.org A two-year study of the Luxembourg Sandstone aquifer found concerning concentrations of metolachlor-ESA, reaching up to 1000 ng/L, indicating significant and long-lasting pollution of this important freshwater reservoir. nih.govlist.lu Such findings underscore that the ESA metabolite is a major driver of groundwater contamination.
The persistence of (S)-metolachlor and its metabolites is highly dependent on environmental conditions. In soil, the half-life of (S)-metolachlor can vary dramatically, from as short as 2.5 days to as long as 289 days. awsjournal.org Soil moisture is a key factor; persistence is shorter under saturated, anaerobic conditions, while drought periods can increase herbicide persistence and the risk of carryover damage to subsequent sensitive crops. awsjournal.orgawsjournal.org
Catchment-scale monitoring provides a holistic view of the pesticide's fate. One study combined multi-scale monitoring with mass balance calculations over a five-month growing season and found that the vast majority (98.9%) of the applied (S)-metolachlor was degraded. copernicus.org Most of this degradation occurred within the topsoil, with a smaller fraction degrading in the river system itself. copernicus.org Despite this high degradation rate of the parent compound, the high mobility and persistence of the ESA metabolite mean it remains a significant concern for water quality downstream. nih.gov The distinct behavior of mobile transformation products like this compound necessitates their inclusion in long-term monitoring programs and risk assessments. nih.gov
Enantioselective Environmental Fate and Stereospecific Ecotoxicity of this compound and Related Metabolites
Metolachlor is a chiral compound, meaning it exists as different stereoisomers (enantiomers) that are mirror images of each other. The herbicidal activity comes mainly from the S-isomers. researchgate.net While modern formulations are enriched with the S-enantiomer ((S)-metolachlor), older racemic mixtures contained both S- and R-isomers. This chirality can lead to differences in how the isomers behave in the environment (enantioselective fate) and how they affect non-target organisms (stereospecific ecotoxicity).
Evidence suggests that the degradation of metolachlor in the environment can be enantioselective. epa.gov Preliminary field data have shown an enrichment of the S-enantiomer in some deep soil and groundwater samples, suggesting the R-enantiomer may degrade faster in those specific conditions. epa.gov However, this selectivity may not be consistent across all soil types. epa.gov In laboratory studies, the formation and degradation patterns of the ESA and OA metabolites were found to be similar for both racemic metolachlor and (S)-metolachlor. epa.gov A significant challenge in assessing this issue is the lack of stereospecific monitoring data for both the parent compound and its metabolites in U.S. water monitoring programs. epa.gov
From an ecotoxicological standpoint, stereospecificity is also evident. Studies on maize seedlings showed that racemic metolachlor induced a significantly higher toxic response—measured by impacts on enzyme activity and photosynthesis—than the pure (S)-metolachlor formulation. nih.gov Interestingly, the degradation rate of (S)-metolachlor within the maize roots was faster than that of the racemic mixture. nih.gov
Regarding the metabolites, their toxicity appears to be significantly lower than the parent compound. Ecotoxicological tests on the aquatic invertebrate Daphnia magna found this compound to be "practically non-toxic," with no adverse effects observed even at the highest concentrations tested (108 mg/L). epa.gov Similarly, both the ESA and OA metabolites were found to have no effect on diatom growth at very high doses, in stark contrast to the parent herbicides. researchgate.net This suggests that the dechlorination step in the formation of these metabolites is a key detoxification pathway, as the chlorine atom likely plays an important role in the toxicity of the parent herbicide. researchgate.net
Q & A
Q. What analytical methods are most reliable for detecting and quantifying (S)-metolachlor ESA in environmental matrices?
To ensure unequivocal detection of this compound in soil, water, or sediment, liquid chromatography tandem mass spectrometry (LC/MS/MS) is the gold standard. Methods such as EMON-SM-05-032 (CDFA, 2022) specify extraction protocols using solid-phase extraction (SPE) for water samples and QuEChERS for soil. Detection limits typically range from 0.01–0.1 µg/L, with confirmation via fragmentation patterns and retention time matching . Co-elution challenges with other sulfonic acid metabolites (e.g., alachlor ESA) require high-resolution MS/MS or orthogonal column phases to resolve .
Q. Why is this compound detected more frequently than its parent compound in groundwater?
this compound’s higher solubility (log Koc = 2.29) and lower sorption to soil organic matter compared to the parent compound (log Koc = 3.01) enhance its mobility into groundwater. Field studies in Iowa and New York found ESA concentrations up to 0.23 µg/L in groundwater, while parent compounds were rarely detected below 1 µg/L. Degradation via glutathione conjugation accelerates ESA formation, with half-lives of 6–15.5 days in aerobic soils .
Q. How do co-occurring pesticide degradates influence the environmental risk assessment of this compound?
Mixtures of chloroacetanilide degradates (e.g., alachlor ESA, acetochlor ESA) are common in groundwater, with up to six compounds detected per sample. Synergistic or additive effects are not well characterized, but analytical protocols like EMON-SM-05-021 (CDFA, 2022) recommend multi-residue LC/MS/MS screening to quantify cumulative loads. Co-occurrence increases regulatory complexity, as risk quotients must account for combined toxicity .
Advanced Research Questions
Q. How can experimental designs optimize the study of this compound degradation kinetics in variably saturated soils?
Controlled lysimeter studies with isotopically labeled <sup>13</sup>C-(S)-metolachlor are critical to track degradation pathways. Key parameters include:
- Redox conditions : Aerobic soils favor ESA formation, while anaerobic conditions promote oxanilic acid (OXA) metabolites .
- Soil organic amendments : Organic wastes (e.g., manure) may accelerate degradation via microbial activity, as shown in undisturbed soil cores with 34-day half-lives .
- Depth-resolved sampling : Transport to depths >90 cm correlates with ESA’s low Koc, necessitating soil core analyses at 0.3–1.0 m intervals .
Q. What methodologies address contradictions in toxicity data for this compound?
Subchronic oral toxicity studies in rats (MRID 44931710) established a no-observed-adverse-effect level (NOAEL) of 7,000 µg/L, but acute and endocrine disruption data remain insufficient. To resolve uncertainties:
- Use in vitro assays (e.g., ERα/ERβ binding) to screen estrogenic activity, as required by the EPA’s Endocrine Disruptor Screening Program .
- Apply probabilistic risk models to extrapolate subchronic data to chronic exposure scenarios, incorporating biomonitoring data from high-prevalence regions (e.g., Midwestern U.S.) .
Q. How can transport models improve predictions of this compound persistence in groundwater?
The Root Zone Water Quality Model (RZWQM) simulates ESA leaching by integrating soil hydraulic properties, degradation rates, and precipitation patterns. Validation at Maryland field sites showed strong correlation (R<sup>2</sup> = 0.93) between predicted and observed ESA fractions at 4.3 m depth. Sensitivity analyses highlight the need for site-specific degradation rate constants to reduce overestimation in low-organic-matter soils .
Q. What analytical challenges arise when distinguishing this compound from its enantiomers or isomer degradation products?
Chiral separation via HPLC with β-cyclodextrin columns is required to resolve (S)- and (R)-enantiomers. Enantiomer-specific toxicity remains uncharacterized, but regulatory reviews (EPA, 2002) assume equivalence unless disproven. Isotope dilution with deuterated internal standards (e.g., <sup>2</sup>H5-metolachlor ESA) improves quantification accuracy in complex matrices .
Data Gaps and Future Research Directions
- Metabolite interactions : Lack of data on ESA-OXA transformation pathways under varying redox conditions .
- Long-term ecotoxicity : Chronic exposure effects on benthic invertebrates and soil microbiota are unquantified .
- Enantiomer-specific modeling : Current transport models treat this compound as racemic, potentially misrepresenting field behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
